molecular formula C17H15ClN4O4S3 B6552268 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1040680-22-5

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B6552268
CAS No.: 1040680-22-5
M. Wt: 471.0 g/mol
InChI Key: RBZPWQWBENDKGF-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a thiophene-2-sulfonyl group at the 5-position of the pyrimidine ring and a 3-chloro-4-methoxyphenyl substituent on the acetamide nitrogen. The pyrimidine core is substituted with a sulfanyl group at position 2, which links to the acetamide moiety. The 3-chloro-4-methoxyphenyl group introduces both hydrophobic and polar characteristics, likely influencing receptor binding and metabolic stability .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S3/c1-26-12-5-4-10(7-11(12)18)21-14(23)9-28-17-20-8-13(16(19)22-17)29(24,25)15-3-2-6-27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZPWQWBENDKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamides with Heterocyclic Sulfonyl Groups

Compounds sharing the pyrimidine-sulfonyl-acetamide scaffold exhibit variations in aryl/heteroaryl substituents, which critically modulate bioactivity:

Compound Name Substituents Key Structural Differences Biological Activity (Reference)
Target Compound 3-Chloro-4-methoxyphenyl, thiophene-2-sulfonyl Reference standard Not explicitly reported in evidence; inferred from analogs
2-{[4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidin-2-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide () 3-Fluorophenyl Fluorine substitution vs. chloro-methoxy group Unreported in evidence, but structural similarity suggests potential anti-inflammatory/antimicrobial activity
N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-yl]Sulfanyl]Acetamide () Chromeno-pyrimidine core, 4-methoxyphenyl Chromene-fused pyrimidine vs. simple pyrimidine Unreported, but chromene fusion may enhance planar stacking interactions

The thiophene-sulfonyl group may offer stronger electron-withdrawing effects than pyridine-based analogs (e.g., ), influencing enzyme inhibition profiles.

Triazole-Pyridine/Pyrimidine Hybrids

Triazole-containing analogs demonstrate significant anti-inflammatory and antimicrobial activities, providing a benchmark for comparison:

Compound Name Core Structure Substituents Bioactivity
2-[[4-Amino-5-(2-Pyridinyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Methylphenyl)Acetamide (AS111, ) 1,2,4-Triazole-pyridine 3-Methylphenyl 1.28× more potent than diclofenac in anti-inflammatory assays
2-[[4-Amino-5-(2-Pyridinyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Chlorophenyl)Acetamide (AS112, ) 1,2,4-Triazole-pyridine 3-Chlorophenyl Comparable to AS111; hydrophobic stabilization via chlorophenyl fragment
Target Compound Pyrimidine-thiophene-sulfonyl 3-Chloro-4-methoxyphenyl Hypothesized to exceed AS111/112 due to dual chloro-methoxy substituents

Analysis : The target compound’s pyrimidine-thiophene-sulfonyl core may exhibit distinct binding modes compared to triazole-pyridine hybrids. The 3-chloro-4-methoxyphenyl group could mimic the hydrophobic interactions of AS112’s 3-chlorophenyl while introducing methoxy-driven hydrogen bonding. Computational docking () suggests such substituents stabilize enzyme-inhibitor complexes via hydrophobic and polar interactions.

Substituent-Driven Activity Trends

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., -Cl, -F, -SO₂) at the aryl ring show enhanced antimicrobial and anti-inflammatory activities. For example, derivatives with 3-chlorophenyl (AS112) or 4-fluorophenyl () substituents outperform unsubstituted analogs .
  • Methoxy Groups: The 4-methoxy group in the target compound may improve solubility and metabolic stability compared to purely halogenated analogs (e.g., ). Methoxy groups are known to reduce cytochrome P450-mediated oxidation .
  • Thiophene vs.

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